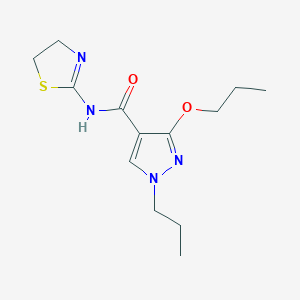
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide, also known as Furosemide, is a potent diuretic drug that is widely used to treat various medical conditions such as hypertension, edema, and congestive heart failure. It works by blocking the reabsorption of sodium, chloride, and water in the kidneys, leading to increased urine output and decreased fluid retention in the body. Furosemide has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
Target of action
For example, chromene derivatives have been reported to exhibit anti-inflammatory, anticancer, and antiviral activities .
Biochemical pathways
Chromene derivatives have been reported to affect various biochemical pathways, including those involved in inflammation and cancer .
Result of action
Based on the biological activities reported for similar compounds, it might have anti-inflammatory, anticancer, or antiviral effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has several advantages for lab experiments. It is a potent diuretic drug that can be used to induce acute volume depletion in animal models. This compound is also easy to administer and has a rapid onset of action. However, this compound has some limitations for lab experiments. It can cause electrolyte imbalances and dehydration, which can affect the results of experiments. Moreover, this compound has a short half-life, which requires frequent dosing in long-term experiments.
Direcciones Futuras
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has been extensively studied for its therapeutic applications and mechanism of action. However, there are several future directions for research on this compound. One potential direction is to investigate the effects of this compound on the gut microbiome and its potential role in the development of gastrointestinal diseases. Another direction is to investigate the potential therapeutic applications of this compound in other medical conditions such as chronic kidney disease and heart failure. Moreover, future research can focus on developing novel formulations of this compound with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, this compound is a potent diuretic drug that has been extensively studied for its therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has several advantages for lab experiments, but also has some limitations that need to be taken into consideration. Future research on this compound can lead to the development of novel therapies for various medical conditions.
Métodos De Síntesis
The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide involves the condensation of 5-phenyl-1,3-dihydro-2H-benzimidazol-2-one with 4-chloro-2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced with iron powder and acetic acid to yield this compound. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has been extensively studied for its therapeutic applications in various medical conditions. It is commonly used to treat hypertension, edema, and congestive heart failure. This compound has also been shown to be effective in treating acute pulmonary edema, hypercalcemia, and hyperkalemia. Moreover, this compound has been used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications in other medical conditions.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO4/c21-13-5-3-12(4-6-13)19-11-16(23)15-10-14(7-8-17(15)26-19)22-20(24)18-2-1-9-25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISXMLHZKDLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)

![Ethyl 5-(2-ethylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2941183.png)

![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2941188.png)



![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)
![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)
![3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2941201.png)
